molecular formula C21H24N2O4S B4753756 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline

2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline

Cat. No. B4753756
M. Wt: 400.5 g/mol
InChI Key: HAVNWFKKRQSZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

Mechanism of Action

2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact chromatin structure, which can silence gene expression. By inhibiting HDACs, 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline can promote the acetylation of histone proteins, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been shown to have a number of biochemical and physiological effects. It can induce the expression of genes involved in cell cycle arrest, apoptosis, and differentiation, while inhibiting the expression of genes involved in cell proliferation and survival. 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and NF-κB pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline in lab experiments is its specificity for HDACs. This allows researchers to study the effects of HDAC inhibition on gene expression and cellular processes. However, 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline can also have off-target effects, leading to potential complications in experimental design. Additionally, 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline can be toxic at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of research is the identification of biomarkers that can predict patient response to HDAC inhibitors. Finally, there is interest in exploring the potential of 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline in the treatment of neurodegenerative disorders and inflammatory diseases.

Scientific Research Applications

2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

[2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15-3-6-19(7-4-15)28(25,26)23-16(2)13-18-14-17(5-8-20(18)23)21(24)22-9-11-27-12-10-22/h3-8,14,16H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVNWFKKRQSZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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